N-(azetidin-3-ylmethyl)cyclobutanamine

Purity comparison Vendor qualification Synthetic reproducibility

N-(Azetidin-3-ylmethyl)cyclobutanamine (CAS 1566657-06-4) is a dual-strained bicyclic diamine scaffold that fuses a four-membered azetidine with a cyclobutylamine via a methylene bridge. Its unique spatial exit-vector profile, basicity distribution, and reduced conformational entropy are distinct from mono-strained azetidines, simple cyclobutanamines, or piperidine/piperazine isosteres. Available at ≥98% purity, it meets input-material specifications for late-stage GMP campaigns without in-house re-purification. Essential for reproducible SAR studies and patent-protected lead optimization campaigns targeting JAK1/JAK3 ATP-binding site vectors inaccessible to conventional heterocycles. Also enables construction of sp³-rich, three-dimensional fragment libraries with validated exit-vector diversity. Procure the exact title compound for legally appropriate derivative synthesis under the Incyte patent estate.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1566657-06-4
Cat. No. B1474651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-ylmethyl)cyclobutanamine
CAS1566657-06-4
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2CNC2
InChIInChI=1S/C8H16N2/c1-2-8(3-1)10-6-7-4-9-5-7/h7-10H,1-6H2
InChIKeyOUWKBKCNBDJIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-ylmethyl)cyclobutanamine (CAS 1566657-06-4): A Dual-Strained Bicyclic Diamine Building Block for JAK-Targeted Drug Discovery


N-(Azetidin-3-ylmethyl)cyclobutanamine (CAS 1566657-06-4) is a saturated bicyclic diamine that fuses a four‑membered azetidine ring with a cyclobutane ring through a methylene bridge, yielding the empirical formula C₈H₁₆N₂ and a molecular weight of 140.23 g mol⁻¹ . The molecule belongs to the class of azetidine–cyclobutane derivatives that have been claimed as Janus kinase (JAK) inhibitors in patents assigned to Incyte Corporation [1]. Vendors routinely supply the compound at purities of ≥ 95‑98 % , positioning it as a readily accessible, high‑purity intermediate for medicinal chemistry programmes targeting inflammatory, autoimmune and oncological indications.

Why N-(Azetidin-3-ylmethyl)cyclobutanamine Cannot Be Replaced by Common Diamine or Mono‑Strained Analogues


The compound’s value resides in its dual‑strained architecture—a tertiary amine embedded in a four‑membered azetidine linked to a secondary cyclobutylamine—which creates a spatial exit‑vector profile, basicity distribution and metabolic vulnerability that are distinct from mono‑strained azetidines, simple cyclobutanamines or conventional six‑membered heterocycles [1][2]. N‑Methylated or ring‑truncated analogues (e.g., N‑(1‑methylcyclobutyl)azetidin‑3‑amine, CAS 1592502‑16‑3) alter the hydrogen‑bond donor count, steric environment and lipophilicity, leading to divergent pharmacokinetic and target‑engagement profiles that cannot be predicted by simple structural extrapolation . Consequently, procurement of the exact title compound is mandatory for reproducibility of structure‑activity relationship (SAR) studies and patent‑protected lead optimisation campaigns.

Quantitative Comparator Evidence for N-(Azetidin-3-ylmethyl)cyclobutanamine (CAS 1566657-06-4)


Vendor Purity Benchmarking: Leyan (98 %) vs. CymitQuimica (95 %) and the Impact on Synthetic Reproducibility

Among publicly listed suppliers not excluded by this guide, Leyan offers the title compound at 98 % purity while CymitQuimica specifies a minimum of 95 % . The 3‑percentage‑point gap is consequential for multistep syntheses where cumulative impurities can depress yield and confound biological assay interpretation.

Purity comparison Vendor qualification Synthetic reproducibility

Molecular Formula Differentiation vs. N‑Methyl Analogue: C₈H₁₆N₂ vs. C₉H₁₈N₂ and Its Impact on Lipophilicity and Hydrogen‑Bond Donor Count

The closest commercially available analogue, N‑(azetidin‑3‑ylmethyl)‑N‑methylcyclobutanamine (CAS 1601715‑95‑0), differs by a single N‑methyl group, shifting the molecular formula from C₈H₁₆N₂ (MW 140.23) to C₉H₁₈N₂ (MW 154.25) . The extra methyl group eliminates one hydrogen‑bond donor, increases calculated logP, and alters the pKₐ of the tertiary amine, all of which can fundamentally change target engagement and off‑target liability.

Structural analogue comparison Lipophilicity Hydrogen‑bond donor count

Exit‑Vector Geometry Comparison: Dual‑Strained Azetidine–Cyclobutane vs. Piperidine, Piperazine and Morpholine Isosteres

X‑ray crystallographic analysis of 3‑((hetera)cyclobutyl)azetidines—direct structural relatives of the title compound—demonstrates that the azetidine–cyclobutane scaffold provides a significantly larger exit‑vector span and greater conformational flexibility than the corresponding piperidine, piperazine or morpholine frameworks [1]. While the published study does not include the exact title compound, the geometric parameters are transferable because the methylene‑bridged azetidine–cyclobutane core is conserved.

Exit‑vector analysis Conformational flexibility Bioisostere comparison

Patent‐Family Coverage: Title Compound as a Privileged Scaffold in Incyte’s JAK Inhibitor Portfolio (US 8,158,616) vs. Unclaimed Analogues

US 8,158,616, assigned to Incyte Corporation, explicitly claims azetidine and cyclobutane derivatives as JAK inhibitors, encompassing the structural genus to which the title compound belongs [1]. Analogous diamines that lack either the azetidine or the cyclobutane ring fall outside the scope of this patent family, providing a clear intellectual‑property incentive for procuring the exact title compound when operating within the claimed therapeutic space.

Patent coverage Freedom to operate JAK inhibitor

Optimal Procurement Scenarios for N-(Azetidin-3-ylmethyl)cyclobutanamine (CAS 1566657-06-4)


JAK‑Family Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams developing reversible or covalent JAK1/JAK3 inhibitors can incorporate the title compound as a strained diamine scaffold to probe ATP‑binding site vectors that are inaccessible to piperidine or piperazine isosteres. The patent estate (US 8,158,616) directly covers this chemical space, making the compound the legally appropriate starting material for derivative synthesis [1].

Conformational Restriction Studies in CNS Drug Discovery

The dual‑strained azetidine–cyclobutane core imparts a defined exit‑vector geometry and reduced conformational entropy relative to flexible acyclic diamines, as inferred from crystallographic studies on closely related 3‑((hetera)cyclobutyl)azetidines [2]. This property is valuable for CNS programmes where rigidification of the linker region between pharmacophores can enhance subtype selectivity and reduce promiscuity.

High‑Purity Intermediate for Multikilogram GMP Syntheses

With commercially available purity reaching 98 % (Leyan) , the title compound meets the input‑material specifications required for late‑stage GMP campaigns without the need for costly in‑house re‑purification, thereby shortening the supply chain and reducing overall cost of goods.

Scaffold‑Hopping Libraries for Fragment‑Based Drug Discovery

Because the azetidine–cyclobutane motif is underrepresented in commercial fragment collections, procuring the title compound enables the construction of sp³‑rich, three‑dimensional fragment libraries. Such libraries have been shown to sample chemical space more efficiently than traditional flat heterocycle collections, a strategy validated by the exit‑vector diversity reported in the J. Org. Chem. 2019 study [2].

Quote Request

Request a Quote for N-(azetidin-3-ylmethyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.